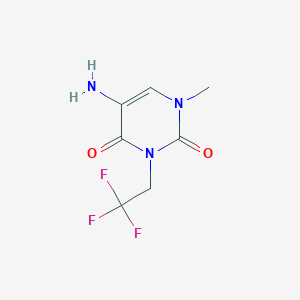
5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This specific compound is characterized by the presence of an amino group, a methyl group, and a trifluoroethyl group attached to the pyrimidine ring, making it a unique and potentially valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., a base like sodium hydroxide).
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and the use of advanced catalysts.
Purification Processes: Employing purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The amino and trifluoroethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various electrophiles (e.g., alkyl halides) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxo groups.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with new substituents replacing the original amino or trifluoroethyl groups.
Scientific Research Applications
5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The pathways affected by this compound can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-3-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the trifluoroethyl group.
5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine: Similar structure but lacks the dione functionality.
Uniqueness
The presence of the trifluoroethyl group and the dione functionality in 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to other pyrimidine derivatives
Properties
Molecular Formula |
C7H8F3N3O2 |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
5-amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8F3N3O2/c1-12-2-4(11)5(14)13(6(12)15)3-7(8,9)10/h2H,3,11H2,1H3 |
InChI Key |
LFDVQYSVFVEOQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)CC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















